Nepidermin
描述
Structure
2D Structure
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGOAYIVIDWIO-UFWWTJHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C270H401N73O83S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211314 | |
| Record name | Nepidermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
6222 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62253-63-8 | |
| Record name | Nepidermin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062253638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepidermin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepidermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Human Epidermal Growth Factor (HuEGF) (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2- [[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2- [[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,79S,85S)- 15-(4-aminobutyl)-30-[(2S)-butan-2-yl]-44-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4- diamino-4-oxobutanoyl]amino]-3 hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino] butanoyl]amino]-27-(2-carboxyethyl)-18,62,79-tris(carboxymethyl)-56-(hydroxymethyl)-12,33,68-tris[(4- hydroxyphenyl)methyl]-59,76-bis(1H-imidazol-4-ylmethyl)-9,24-dimethyl-21,53,73-tris(2-methylpropyl)-36- (2-methylsulfanylethyl) 8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86- pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia 7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87- pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4 oxobutanoyl]amino]-16-[(2S)- butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(2-carboxyethyl)-19-[(4-hydroxyphenyl)methyl]- 6,9,12,15,18,21,24,27,30-nonaoxo-25,28-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29- nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4 hydroxyphenyl)propanoyl]amino]- 5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl] amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4- carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Basis of Nepidermin Action
Epidermal Growth Factor Receptor (EGFR) as a Primary Molecular Target
As a recombinant form of EGF, Nepidermin's primary molecular target is the EGFR. wikipedia.orgiiab.me The activation of this receptor is the initial and most critical step in its mechanism of action.
Ligand Binding and Receptor Dimerization
The process begins when this compound, acting as a ligand, binds to the extracellular domain of the EGFR. patsnap.compatsnap.com This binding event induces a conformational change in the receptor, leading to its dimerization, where two receptor molecules pair together. patsnap.comyoutube.com This dimerization is a prerequisite for the subsequent activation of the receptor's intrinsic kinase activity. youtube.com
Receptor Autophosphorylation and Activation
Following dimerization, the intracellular tyrosine kinase domains of the EGFR molecules become active and cross-phosphorylate each other in a process known as autophosphorylation. patsnap.comyoutube.com Specific tyrosine residues within the intracellular domain of the receptor are phosphorylated. patsnap.com These newly phosphorylated sites serve as high-affinity docking points for a variety of downstream signaling proteins, thereby initiating multiple intracellular signaling cascades. patsnap.com
Intracellular Signaling Cascades Orchestrated by this compound
The activation of EGFR by this compound triggers a complex network of signaling pathways within the cell. These cascades ultimately translate the external signal into specific cellular responses, such as proliferation, survival, and differentiation. patsnap.comnih.gov
The Ras-Raf-MEK-ERK Pathway: Modulation of Cell Proliferation and Survival
One of the most critical pathways activated by this compound is the Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway. patsnap.comwikipedia.org Upon EGFR activation, adaptor proteins recruit the small GTPase Ras to the cell membrane, activating it. wikipedia.orgmdpi.com Activated Ras then initiates a phosphorylation cascade:
Raf: Ras activates the protein kinase Raf. patsnap.com
MEK: Raf phosphorylates and activates MEK (mitogen-activated protein kinase/ERK kinase). patsnap.comnih.gov
ERK: MEK, in turn, phosphorylates and activates ERK (extracellular signal-regulated kinase). patsnap.comnih.gov
Activated ERK translocates into the nucleus, where it phosphorylates and regulates various transcription factors. patsnap.com This leads to changes in gene expression that promote cell cycle progression, cell proliferation, and survival. patsnap.comnih.gov
The PI3K-Akt Pathway: Regulation of Cell Survival and Metabolism
This compound also potently activates the PI3K-Akt pathway, which is fundamental for regulating cell survival, growth, and metabolism. patsnap.comnih.gov Following EGFR activation, phosphatidylinositol 3-kinase (PI3K) is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting the protein kinase Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation. mdpi.comresearchgate.net Activated Akt then phosphorylates a wide range of downstream targets, which results in the inhibition of apoptosis (programmed cell death) and the promotion of cell survival and metabolism. nih.govarvojournals.org
The JAK-STAT Pathway: Influence on Cell Proliferation, Differentiation, and Immune Responses
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another important signaling cascade influenced by growth factors like this compound. nih.govfrontiersin.org Upon cytokine or growth factor receptor activation, associated JAKs are activated and phosphorylate the receptor. nih.gov This creates docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. frontiersin.orgnih.gov Phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in cell proliferation, differentiation, and immune responses. frontiersin.orgnih.gov The activation of this pathway contributes to the diverse biological effects mediated by this compound. nih.gov
Signaling Pathway Components
| Pathway | Key Protein Components | Primary Cellular Outcome |
| Ras-Raf-MEK-ERK | Ras, Raf, MEK (MAP2K), ERK (MAPK) wikipedia.orgresearchgate.net | Cell Proliferation, Survival patsnap.comnih.gov |
| PI3K-Akt | PI3K, Akt (Protein Kinase B), mTOR mdpi.comresearchgate.net | Cell Survival, Growth, Metabolism patsnap.comnih.gov |
| JAK-STAT | JAK (Janus Kinase), STAT (Signal Transducer and Activator of Transcription) frontiersin.org | Cell Proliferation, Differentiation, Immune Regulation frontiersin.orgresearchgate.net |
Other Associated Signaling Modules (e.g., PLCgamma-PKC, NF-kappa-B)
Beyond the principal signaling cascades, the binding of this compound to the Epidermal Growth Factor Receptor (EGFR) engages other critical signaling modules, including the Phospholipase C gamma (PLCγ)-Protein Kinase C (PKC) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
PLCγ-PKC Pathway : Upon activation by EGFR, PLCγ1 is stimulated to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.gov. IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The concurrent elevation of cytosolic Ca2+ and the presence of DAG synergistically activate members of the Protein Kinase C (PKC) family of serine/threonine kinases nih.gov. Activated PKC then phosphorylates a wide array of substrate proteins, influencing diverse cellular processes such as proliferation, differentiation, and apoptosis. Research in isolated pancreatic acinar membranes has shown that EGF-induced activation of PLCγ1 is a key event following receptor engagement nih.gov.
NF-κB Pathway : this compound can also modulate the NF-κB signaling pathway, a pivotal regulator of inflammation, immunity, and cell survival. Studies have demonstrated that EGF can activate NF-κB in carcinoma cells and mouse embryo fibroblasts nih.gov. The activation mechanism involves the phosphorylation and subsequent proteasome-dependent degradation of the inhibitory subunit IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, typically composed of p50/p50 homodimers or p65/p50 heterodimers, allowing it to translocate from the cytoplasm into the nucleus nih.gov. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription. This pathway provides a direct link between this compound signaling and the transcriptional control of genes involved in cellular stress responses and inflammation nih.govembopress.org. However, the role of the EGF family in this pathway can be complex, as related growth factors like HB-EGF have also been shown to suppress cytokine-induced NF-κB activation under certain conditions nih.gov.
Post-Translational Modifications and Protein Interactions
The signaling cascade initiated by this compound is heavily reliant on post-translational modifications, particularly phosphorylation, which creates docking sites for protein-protein interactions and modulates enzymatic activity.
Phosphorylation of Downstream Effectors (e.g., RGS16, MUC1)
This compound-induced EGFR activation leads to the phosphorylation of numerous downstream effector proteins, altering their function and propagating the signal throughout the cell.
RGS16 : Regulator of G protein Signaling 16 (RGS16) is a key downstream target of EGFR. Upon this compound binding, the activated EGFR kinase phosphorylates RGS16 on specific tyrosine residues. This phosphorylation enhances the intrinsic GTPase-accelerating protein (GAP) activity of RGS16. By accelerating the hydrolysis of GTP to GDP on the Gα subunits of heterotrimeric G proteins, the potentiated RGS16 effectively shortens the duration of G protein-mediated signaling, acting as a negative feedback regulator.
MUC1 : Mucin 1 (MUC1) is a transmembrane protein whose cytoplasmic tail (CT) is a substrate for the EGFR kinase aacrjournals.orgnih.gov. Following this compound stimulation, the MUC1-CT undergoes tyrosine phosphorylation nih.gov. This phosphorylation event is critical as it creates binding sites for various signaling adaptors and enzymes, including the growth factor receptor-bound protein 2 (Grb2) and Src family kinases. Phosphorylated MUC1 can modulate cellular adhesion and has been shown to influence EGFR-dependent signaling pathways that affect cell proliferation and metastasis aacrjournals.orgaacrjournals.org. Specifically, EGFR activation has been found to phosphorylate the MUC1 CT at a Y46EKV sequence, which in turn can modulate MUC1's interaction with other signaling components nih.gov.
Interactions with Regulatory Proteins (e.g., CCDC88A/GIV)
This compound signaling is also regulated through direct interactions with other proteins that modulate the intensity and duration of the EGFR signal.
CCDC88A/GIV : The protein CCDC88A, also known as GIV (Gα-interacting vesicle-associated protein), plays a significant role in modulating EGFR signaling and promoting cell migration. Research indicates that EGFR interacts with CCDC88A/GIV following ligand stimulation. This interaction is crucial for retaining the activated EGFR at the cell membrane, preventing its immediate internalization and degradation. By holding the receptor at the cell surface, CCDC88A/GIV promotes sustained EGFR signaling, which enhances downstream pathways that trigger cellular migration.
Interactive Data Table: Summary of Key Protein Interactions and Modifications
| Protein | Modification/Interaction | Interacting Partner | Downstream Effect |
| PLCγ1 | Activation | EGFR | Hydrolyzes PIP2 to generate IP3 and DAG, leading to PKC activation. nih.govnih.gov |
| IκBα | Phosphorylation & Degradation | IκB Kinase (IKK) | Releases NF-κB for nuclear translocation and gene transcription. nih.gov |
| RGS16 | Tyrosine Phosphorylation | EGFR | Enhances GAP activity, leading to attenuation of G protein signaling. |
| MUC1 | Tyrosine Phosphorylation | EGFR, c-Src | Creates docking sites for signaling adaptors, modulating cell adhesion and proliferation. aacrjournals.orgnih.gov |
| EGFR | Protein Interaction | CCDC88A/GIV | Retains EGFR at the cell membrane, promoting sustained signaling for cell migration. |
Cellular and Biochemical Effects of Nepidermin
Regulation of Cellular Proliferation and Differentiation
Nepidermin, as a synthetic form of EGF, is a potent stimulator of cell growth, proliferation, and differentiation patsnap.comcymitquimica.com. Upon binding to EGFR, this compound activates intracellular signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is vital for cell proliferation and survival patsnap.com. The activation of this pathway leads to the regulation of genes involved in cell cycle progression patsnap.com. Additionally, this compound activates the PI3K-Akt pathway, also crucial for cell survival and proliferation, and the JAK-STAT pathway, which regulates gene transcription related to proliferation and differentiation patsnap.com. EGF signaling also influences cellular migration and matrix remodeling, processes essential for effective wound healing patsnap.com. The periodic application of EGF to skin and mucous membranes can sustain continuous DNA synthesis, promoting the ongoing proliferation and differentiation of epidermal cells sinobiological.com. Studies have shown that this compound can accelerate wound size reduction, particularly in the early stages of healing, and promote keratinocyte differentiation sinobiological.comresearchgate.net.
Impact on Cellular Migration
This compound influences cellular migration, a key process in wound healing and tissue repair patsnap.compatsnap.comgoogle.com. The binding of this compound to EGFR activates intracellular signaling cascades, including the MAPK pathway, which contributes to increased rates of cell migration patsnap.com. EGF is a powerful chemoattractant for keratinocyte migration, which is essential for wound re-epithelialization researchgate.net. Studies have indicated that this compound can promote cell migration through the regulation of various signaling molecules thno.org.
Extracellular Matrix Remodeling and Synthesis
This compound plays a role in extracellular matrix (ECM) remodeling and synthesis, processes fundamental to tissue repair and wound healing patsnap.comcymitquimica.com. EGF signaling can modulate the expression of components involved in ECM turnover patsnap.com.
Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
EGF signaling can modulate the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), thereby balancing the degradation and synthesis of extracellular matrix components patsnap.com. This modulation is important for proper tissue remodeling and healing patsnap.com. In chronic wounds, an imbalance between MMPs and TIMPs can lead to uncontrolled proteolysis and impaired healing nih.govresearchgate.net.
Stimulation of Collagen and Fibronectin Production
The activation of signaling pathways by this compound stimulates the production of extracellular matrix components, such as collagen and fibronectin, which are crucial for tissue repair and wound healing patsnap.com. Studies have shown that this compound can enhance collagen synthesis thno.org. Research findings indicate that under certain conditions, such as in diabetic wounds, there is impaired collagen production, and interventions promoting collagen formation can improve healing frontiersin.org.
Angiogenesis Promotion and Vascularization
This compound's effects on angiogenesis, the formation of new blood vessels, are pivotal for wound repair patsnap.comresearchgate.netnih.gov. Adequate vascularization ensures sufficient oxygen and nutrient supply to the healing tissue patsnap.com.
Induction of Pro-Angiogenic Factors (e.g., VEGF)
This compound promotes angiogenesis by inducing the release of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) patsnap.com. EGF has been shown to enhance angiogenesis through pathways involving PI3K/Akt and ERK1/2, mediated by VEGF researchgate.net. EGF can induce the production of VEGF-A researchgate.net. VEGF is a key growth factor responsible for regulating angiogenesis and lymphangiogenesis nih.gov.
Table 1:
| Effect | Key Mechanisms Involved | Related Cellular Processes |
| Cellular Proliferation and Differentiation | Activation of Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT pathways; DNA synthesis promotion | Cell growth, proliferation, differentiation, cell cycle progression |
| Cellular Migration | Activation of MAPK pathway; Chemoattraction of keratinocytes | Cell movement, wound re-epithelialization |
| Extracellular Matrix Remodeling & Synthesis | Modulation of MMPs and TIMPs; Stimulation of collagen and fibronectin production | Tissue remodeling, tissue repair |
| Angiogenesis Promotion & Vascularization | Induction of pro-angiogenic factors (e.g., VEGF) | Formation of new blood vessels, nutrient/oxygen supply |
Table 2: Key Molecules and Pathways Influenced by this compound
| Molecule/Pathway | Type | Role |
| EGFR | Receptor Tyrosine Kinase | Mediates this compound's effects by triggering intracellular signaling |
| Ras-Raf-MEK-ERK Pathway | Signaling Pathway | Crucial for cell proliferation and survival |
| PI3K-Akt Pathway | Signaling Pathway | Involved in cell survival and proliferation |
| JAK-STAT Pathway | Signaling Pathway | Regulates gene transcription for proliferation and differentiation |
| MMPs | Enzymes | Degrade extracellular matrix components |
| TIMPs | Enzyme Inhibitors | Inhibit MMP activity, balancing ECM degradation |
| Collagen | Extracellular Matrix Protein | Provides structural support in tissues |
| Fibronectin | Extracellular Matrix Glycoprotein | Involved in cell adhesion, migration, and ECM assembly |
| VEGF | Pro-Angiogenic Growth Factor | Stimulates the formation of new blood vessels |
Preclinical Research Applications and in Vivo Studies
Animal Models for Tissue Regeneration and Wound Healing
Rabbit models are frequently utilized to study ischemic wound healing due to physiological similarities between rabbit ear skin and human skin, such as healing primarily through re-epithelialization rather than contraction. imavita.comnih.gov The rabbit ear model, in particular, allows for the creation of ischemic wounds where the blood supply is intentionally restricted, mimicking conditions found in chronic human wounds. researchgate.net
In a study involving ischemic intestinal anastomosis in New Zealand white rabbits, the administration of Nepidermin was shown to significantly improve healing. tandfonline.comnih.gov Ischemia was induced by ligating the mesenteric vascular arcade. One group of rabbits received both intramural and daily intraperitoneal injections of EGF. This group demonstrated significantly higher mean bursting pressures of the anastomosis site compared to the saline-treated control group (148.6 ± 25.3 mmHg vs. 70 ± 21.5 mmHg). tandfonline.comnih.gov Furthermore, histological analysis revealed significant improvements in mucosal healing and collagen deposition, as indicated by higher hydroxyproline (B1673980) levels in the EGF-treated groups. tandfonline.comresearchgate.net
Table 1: Effects of this compound on Ischemic Anastomosis in Rabbits
| Treatment Group | Mean Bursting Pressure (mmHg) | Key Histological Findings |
|---|---|---|
| Control (Saline) | 70 ± 21.5 | Grade 1 & 2 mucosal ischemia observed in most subjects. researchgate.net |
| EGF (Intramural) | Not specified | Lower hydroxyproline levels than combined treatment group. tandfonline.com |
| EGF (Intramural & Intraperitoneal) | 148.6 ± 25.3 | Enhanced collagen accumulation and improved mucosal healing. tandfonline.comnih.gov |
| Non-Ischemic Control | 170.1 ± 35 | Baseline for healthy tissue healing. tandfonline.com |
Data sourced from studies on human recombinant epidermal growth factor in rabbit ischemic models. tandfonline.comnih.govresearchgate.net
Diabetic wound healing is often complicated by impaired blood flow and reduced angiogenesis. Rat skin flap models are standard for investigating ways to mitigate flap necrosis, a common complication where tissue death occurs due to inadequate blood supply. nih.govencyclopedia.pub While direct studies on this compound in diabetic rat flap models are specific, related research in non-diabetic rats provides crucial insights into its pro-angiogenic and tissue-survival effects.
In a study using a cranial-based interpolation flap model in rats, a single injection of rhEGF at the recipient site was investigated for its effect on flap viability during early pedicle division. nih.gov The flap necrosis area was measured on days 8, 11, and 14. On day 11, the rhEGF-treated group showed a significantly lower mean necrosis area compared to the control group. nih.gov Histopathological examination confirmed that fibroblastic activity, granulation tissue formation, and neovascularization were all significantly higher in the rhEGF-treated groups at various time points. nih.gov These findings suggest that this compound enhances the development of new blood vessels, a critical process often impaired in diabetic patients, thereby improving tissue survival. nih.govdntb.gov.ua
Table 2: Research Findings in Rat Skin Flap Model with rhEGF Treatment
| Assessment Day | Parameter | Control Group | rhEGF-Treated Group | Significance |
|---|---|---|---|---|
| Day 8 | Neovascularization | Lower | Significantly Higher | p < 0.05 |
| Day 11 | Mean Necrosis Area | Significantly Higher | Significantly Lower | p = 0.015 |
| Day 14 | Neovascularization | Lower | Significantly Higher | p < 0.05 |
Data adapted from a study on rhEGF in a rat interpolation flap model. nih.gov
Porcine skin is considered an excellent preclinical model for human wound healing due to its strong anatomical and physiological similarities, including a thick epidermis, similar collagen composition, and a healing process dominated by re-epithelialization. nih.govnih.govnih.gov In a porcine full-thickness excisional wound model, the efficacy of this compound formulated in nanostructured lipid carriers (rhEGF-NLC) was evaluated. nih.gov Topical application of rhEGF-NLC was shown to significantly increase the rate of wound closure and the percentage of healed wounds by day 25 compared to both empty carriers and intralesional injections of free rhEGF. nih.gov Histological analysis demonstrated that the rhEGF-NLC treatment improved the quality of the healed tissue, evidenced by more organized microvasculature, enhanced fibroblast migration and proliferation, and increased collagen deposition. nih.gov Other studies in pigs have confirmed that topical application of growth factors can stimulate the formation of new connective tissue and epithelium. scispace.comjci.org
Table 3: Healing Outcomes in Porcine Full-Thickness Wounds
| Treatment Group | Key Finding by Day 25 | Histological Improvements |
|---|---|---|
| rhEGF-NLC (Topical) | Increased wound closure and percentage of healed wounds. nih.gov | Improved microvasculature, fibroblast proliferation, and collagen deposition. nih.gov |
| Free rhEGF (Intralesional) | Less effective than rhEGF-NLC. nih.gov | Not specified |
| Control (Empty NLC) | Slower healing compared to rhEGF-NLC. nih.gov | Not specified |
Findings are based on a study of topically administered rhEGF-NLC in a porcine model. nih.gov
The zebrafish (Danio rerio) is a valuable model for developmental biology and comparative studies due to its rapid, external embryonic development and optical transparency, which allows for direct visualization of cellular processes. nih.govresearchgate.net Research on the epidermal growth factor (EGF) pathway in zebrafish has provided insights into its fundamental biological roles.
Studies have shown that inhibiting the EGF receptor in zebrafish embryos leads to significant cardiovascular defects, including dilated heart chambers and impaired blood circulation, highlighting the pathway's critical role in cardiovascular development. nih.gov Further research has established that the combined occurrence of defects in cartilage formation, disturbed blood flow, and decreased myelin basic protein expression are reliable indicators of impaired EGF signaling. nih.gov In tissue regeneration studies, rhEGF has been shown to accelerate tail fin regeneration in adult zebrafish. mdpi.com One comparative study found that a specific formulation of rhEGF resulted in 1.4 times higher tail fin regeneration activity compared to another formulation in adult zebrafish under a normal diet. mdpi.com The same study also demonstrated that rhEGF could accelerate the developmental speed of zebrafish embryos and increase their survival rate. mdpi.com
Table 4: Effects of rhEGF in Zebrafish Models
| Model System | Parameter Studied | Observation with rhEGF/Intact EGF Pathway |
|---|---|---|
| Zebrafish Embryo | Development Speed & Survival | Accelerated development and higher survival rate. mdpi.com |
| Adult Zebrafish | Tail Fin Regeneration | Promoted tissue regeneration. mdpi.com |
| Zebrafish Development | Cardiovascular System | Essential for normal heart and vessel formation. nih.gov |
| Zebrafish Development | Cartilage Formation | Impairment of EGF signaling leads to defects. nih.gov |
The rabbit eye is a widely used model for ophthalmic research, including studies on corneal wound healing, due to its size and anatomical similarities to the human eye. mdpi.com this compound has been evaluated in various rabbit models of corneal epithelial defects, including mechanical scrapes, anterior keratectomies, and alkali burns. nih.govarvojournals.org
In a corneal re-epithelialization model, topical application of rhEGF produced a 45% increase in the wound-healing rate compared with the control (0.13 mm/hr vs. 0.09 mm/hr). nih.govarvojournals.org Similarly, in an anterior keratectomy model, which involves removal of the epithelium and anterior stroma, rhEGF accelerated healing by 40% (0.07 mm/hr vs. 0.05 mm/hr). nih.govarvojournals.org Another study comparing rhEGF to a protein-free calf blood extract found that on day 1 post-injury, the healing rate in the rhEGF group (51.83 ± 8.87%) was significantly higher than in the control group (43.32 ± 5.42%). europeanreview.org Studies have also shown that corneal epithelial injury leads to a responsive increase in endogenous EGF mRNA levels in the lacrimal gland, suggesting a natural role for this growth factor in ocular surface repair. arvojournals.org
Table 5: this compound (rhEGF) Performance in Rabbit Corneal Healing Models
| Corneal Injury Model | Control Group Healing Rate | rhEGF-Treated Group Healing Rate | Percentage Increase |
|---|---|---|---|
| Re-epithelialization (Scrape) | 0.09 mm/hr | 0.13 mm/hr | 45% |
| Anterior Keratectomy | 0.05 mm/hr | 0.07 mm/hr | 40% |
Data derived from studies evaluating human recombinant EGF in rabbit corneal wound healing. nih.govarvojournals.org
Oral mucositis, a severe and painful inflammation and ulceration of the oral mucosa, is a common side effect of chemotherapy and radiation therapy for cancer. nih.gov Mouse models that replicate this condition are crucial for developing effective treatments.
A study using a mouse model of concurrent chemo- and radiotherapy-induced oral mucositis demonstrated the therapeutic efficacy of systemically administered this compound. nih.gov In this model, male BALB/c mice received a combination of cisplatin (B142131) and head/neck irradiation. The rhEGF-treated mice showed a significant reduction in the severity of oral mucositis. Histological evaluation revealed that this compound treatment led to a significantly increased epithelial cell layer thickness, a higher number of basal cells, and increased expression of the proliferation marker Ki-67 compared to control mice. nih.gov These findings indicate that this compound promotes the proliferation and regeneration of the damaged mucosal epithelium, accelerating the healing process. nih.govnih.gov
Table 6: Histological Findings in Mouse Model of Oral Mucositis
| Parameter | Control Mice | rhEGF-Treated Mice | Outcome |
|---|---|---|---|
| Epithelial Cell Layer Thickness | Reduced | Significantly Increased | Promotion of epithelial regeneration. nih.gov |
| Basal Cell Number | Reduced | Significantly Increased | Evidence of enhanced proliferation. nih.gov |
| Ki-67 Expression | Lower | Significantly Increased | Increased cell division and repair. nih.gov |
Results are based on a study of systemic rhEGF for chemo- and radiotherapy-induced mucositis in mice. nih.gov
Histological and Morphological Assessments in Preclinical Models
This compound's effects on tissue repair have been extensively evaluated in various preclinical animal models. These assessments focus on the cellular and structural changes that underpin the accelerated and improved quality of wound healing observed with its application.
Evaluation of Re-epithelialization Rates
A primary function of this compound is to stimulate the proliferation and migration of keratinocytes, which is crucial for re-establishing the epithelial barrier. creativebiomart.net In a preclinical study using a pig model with full-thickness wounds, the application of this compound resulted in a notable acceleration of re-epithelialization. Wounds treated with this compound achieved total epithelialization in an average of 45 days, whereas the untreated control group took an average of 53 days. wikipedia.org This demonstrates a significant enhancement in the rate of wound closure. wikipedia.org
Table 1: Comparative Re-epithelialization Time in a Porcine Full-Thickness Wound Model
| Treatment Group | Average Time to Total Epithelialization (Days) |
|---|---|
| This compound (rhEGF) | 45 |
| Non-EGF Control | 53 |
Data sourced from a preclinical study on domestic pigs with 5x5 cm full-thickness wounds. wikipedia.org
Assessment of Neodermis and Neovascularization
The formation of a new dermal layer, or neodermis, begins with the development of granulation tissue, a process that is also influenced by this compound. The same porcine model showed that total granulation was achieved in just 5 days in the this compound-treated group, compared to 9 days in the control group. wikipedia.org This rapid formation of granulation tissue, which is rich in new blood vessels (neovascularization), is essential for providing nutrients and oxygen to the healing wound. wikipedia.org Studies in diabetic mouse models further confirm that treatment with rhEGF promotes neovascularization, a critical component of forming a healthy neodermis. researchgate.net
Analysis of Collagen Bundle Thickness and Maturation
Collagen is the primary structural protein in the dermis, and its proper deposition and organization are vital for the tensile strength of healed tissue. Preclinical studies in diabetic rats have shown that this compound significantly promotes the early synthesis and accumulation of collagen. bohrium.com In one study, a single topical application of EGF increased wound collagen content to 236% of the control level by day 5 and 140% by day 10. bohrium.com Furthermore, rhEGF treatment has been found to increase the expression of prolyl 4-hydroxylase, a key enzyme in collagen synthesis. koreamed.org Investigations also indicate that EGF-treated wounds exhibit more mature and organized collagen fibers, contributing to a better quality of scar tissue. researchgate.net
Table 2: Effect of this compound (rhEGF) on Wound Collagen Content in a Diabetic Rat Model
| Post-Wounding Day | Collagen Content (% of Control) |
|---|---|
| Day 5 | 236% |
| Day 10 | 140% |
Data reflects the percentage increase in collagen content in EGF-treated wounds compared to untreated controls. bohrium.com
Quantification of Wound Contracture
Wound contracture is the process by which a wound shrinks, which can lead to scarring and loss of function if excessive. In a preclinical pig model, wounds treated with this compound exhibited observably less contracture compared to the control group by the end of the 53-day study period. wikipedia.org While the initial rate of contraction was similar between the groups, the rate appeared to slow in the this compound group after approximately two weeks. wikipedia.org This suggests that this compound may favorably modulate the wound contraction process to prevent excessive scar formation. wikipedia.org
Analysis of Epithelial Cell Layer Thickness and Basal Cell Number (e.g., Ki-67 expression)
Consistent with its role in promoting re-epithelialization, this compound leads to morphological changes in the newly formed epidermis. Biopsies from the porcine wound model revealed a thicker epithelium with a better-defined dermo-epidermal junction in the this compound-treated group. wikipedia.org The mechanism behind this is an increase in the proliferation of basal keratinocytes. Studies using markers for cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), have confirmed this effect. In a rat full-thickness wound model, topical rhEGF treatment significantly increased the number of PCNA-immunoreactive cells in the epidermal layer by the seventh day post-wounding, indicating a higher rate of basal cell division. koreamed.orgnih.gov
Organ Distribution and Preclinical Pharmacokinetic Profiles
Understanding the fate of this compound within the body is essential for its development as a therapeutic agent. Preclinical studies have characterized its distribution to various organs and its pharmacokinetic behavior following systemic administration.
Following intravenous infusion in mice, labeled EGF was found to distribute rapidly, with the liver and kidneys being the primary sites of accumulation. nih.gov After a 5-minute infusion, over 80% of the administered EGF was located in these two organs, which are also considered the main sites of its degradation. nih.gov
Pharmacokinetic studies in rats after a single intravenous dose have detailed the disposition profile of human EGF. The profile is characterized by a very rapid initial distribution phase followed by a much slower elimination phase. nih.gov Using an immunoprecipitation analysis method, the distribution half-life (t½α) was determined to be approximately 0.6 minutes, while the elimination half-life (t½β) was approximately 118 minutes. nih.gov These findings indicate that while this compound is cleared quickly from circulation initially, its elimination from the body is a more gradual process. nih.gov
Table 3: Preclinical Pharmacokinetic Parameters of Human EGF in Rats (Intravenous Administration)
| Pharmacokinetic Parameter | Value (mean ± SD) |
|---|---|
| Distribution Half-Life (t½α) | 0.59 ± 0.09 min |
| Elimination Half-Life (t½β) | 117.8 ± 22.9 min |
Data derived from immunoprecipitation analysis in rats receiving a single intravenous dose. nih.gov
Distribution Patterns in Liver, Kidney, and Gastrointestinal Tract
Preclinical research into the distribution of this compound, informed by studies on endogenous epidermal growth factor (EGF), reveals specific patterns of uptake and clearance, particularly within the liver and gastrointestinal (GI) tract.
The GI tract is a primary site of EGF production and activity. nih.gov EGF is produced by the salivary and Brunner's glands and is also secreted by epithelial niche cells at the base of intestinal crypts. nih.govfrontiersin.org This localized production underscores its significant role in the development and maintenance of the gastrointestinal epithelium. nih.gov
The liver is the principal organ responsible for regulating the circulating levels of EGF. nih.gov It clears the polypeptide from the bloodstream with high efficiency. Studies show that following systemic administration, the liver rapidly sequesters EGF, with uptake concentrated in the peripheral cells of the liver lobule. nih.gov Inside the liver cells, the majority of EGF and its receptor are typically degraded in lysosomes. nih.gov However, in the context of liver regeneration, this lysosomal pathway appears to be down-regulated, allowing EGF to be diverted to the hepatocyte nuclei, where it contributes to the initiation of DNA synthesis. nih.gov The rapid hepatic clearance means that systemic concentrations are tightly controlled.
While specific data on kidney distribution from the provided sources is limited, the clearance of polypeptides often involves renal filtration and degradation, suggesting a likely role for the kidneys in the catabolism of systemically available this compound.
| Organ/System | Observed Distribution/Function | Reference |
|---|---|---|
| Gastrointestinal Tract | Primary site of production (salivary glands, Brunner's glands, intestinal crypts). Plays a key role in epithelial development and homeostasis. | nih.govfrontiersin.org |
| Liver | Principal organ for clearance and regulation of circulating EGF. Efficiently sequesters the protein from the blood. Involved in initiating liver regeneration. | nih.gov |
Skin Permeability and Receptor Binding Influences
The therapeutic effect of topically applied this compound is fundamentally dependent on its ability to penetrate the outer layers of the skin and bind to its specific receptors. patsnap.com
This compound exerts its biological effects by binding to the epidermal growth factor receptor (EGFR), a transmembrane protein found on the surface of cells. patsnap.com Preclinical studies have mapped the distribution of these receptors in normal human skin, finding them predominantly in the basal epidermal keratinocytes. cngb.orgnih.gov EGFRs are also present in sebocytes, the outer root sheath cells of hair follicles, and the dermal ducts of sweat glands. cngb.org The high concentration of receptors in the proliferative basal layer of the epidermis is critical, as binding of this compound here initiates intracellular signaling cascades that stimulate the cell proliferation and migration necessary for wound healing. patsnap.compatsnap.comcngb.org
The permeability of this compound through the stratum corneum, the skin's primary barrier, is a significant consideration. As a relatively large polypeptide with a predicted molecular mass of 6.2 kDa, its passive diffusion is inherently limited. stemcell.com Therefore, its clinical efficacy relies on formulations that can facilitate its delivery to the underlying epidermal layers where the EGFRs are located. patsnap.com Research indicates that once this compound reaches these layers, its binding to EGFR triggers the desired cellular response, leading to accelerated re-epithelialization. patsnap.com
| Skin Structure | EGFR Presence | Reference |
|---|---|---|
| Basal Epidermal Keratinocytes | Highest concentration of binding sites and immunoreactive receptors. | cngb.orgnih.gov |
| Sebocytes | Present. | cngb.org |
| Hair Follicles (Outer Root Sheath) | Present. | cngb.org |
| Eccrine Sweat Glands (Dermal Ducts) | High levels of receptors observed. | cngb.org |
| Arrector Pili Muscles | Present. | cngb.org |
Immunogenicity Research in Animal Models
Assessing the potential immunogenicity of therapeutic proteins like this compound is a critical component of preclinical evaluation. As a recombinant human protein, this compound presents unique challenges for study in animal models. researchgate.net
The administration of a human protein to a non-human animal is generally expected to elicit an immune response, as the protein is recognized as foreign. researchgate.net Consequently, conventional animal models like mice and rats often overestimate the immunogenicity of human therapeutic proteins, making them unsuitable for directly predicting the incidence of an immune response in patients. researchgate.netnih.gov
To overcome this limitation, more sophisticated models are employed. Transgenic mouse models that have been genetically engineered to express the human protein (in this case, human EGF or its receptor) are considered more predictive. nih.govnih.gov These animals are immunologically tolerant to the human protein, much like a human patient would be at the start of therapy. nih.gov Such models are invaluable for studying factors that could potentially break this tolerance, leading to the formation of anti-drug antibodies (ADAs). nih.gov Research in these models has shown that product-related attributes, such as the presence of protein aggregates, and treatment-related factors can influence the development of an immune response. nih.gov
Non-human primates may also have some predictive value for certain therapeutic proteins due to their closer genetic relationship to humans. nih.gov However, no single animal model can perfectly replicate the human immune response, and results must be interpreted with caution. researchgate.net These models are most useful for assessing the relative immunogenicity between different product formulations or for identifying potential risk factors, rather than predicting the absolute incidence of immunogenicity in humans. nih.gov
| Animal Model | Primary Use and Predictive Value | Limitations | Reference |
|---|---|---|---|
| Conventional Mice/Rats | Limited predictive value for immunogenicity incidence in humans. | Human proteins are recognized as foreign, often leading to an overestimation of the immune response. | researchgate.netnih.gov |
| Transgenic Mice (expressing human protein) | Used to study the breaking of immune tolerance. Useful for assessing how factors like protein aggregation or formulation affect immunogenicity. | May not fully replicate all aspects of the human immune system. | nih.govnih.gov |
| Non-Human Primates | May have predictive value for some proteins due to genetic similarity to humans. Can be used to assess relative immunogenicity and neutralizing antibody development. | Responses can be variable and do not always correlate well with human outcomes. Ethical and cost considerations. | researchgate.netnih.gov |
Advanced Methodologies and Technologies in Nepidermin Research
Recombinant Protein Production and Expression Systems
The production of Nepidermin primarily relies on recombinant DNA technology, involving the insertion of the human EGF gene into host organisms for expression and subsequent large-scale production . This approach allows for the generation of substantial quantities of this therapeutic protein .
Yeast-Based Expression Systems
Yeast-based expression systems are a significant platform for this compound production. Companies like Heber Biotech, a manufacturer of Heberprot-P (a trade name for this compound), utilize yeast for this purpose wikipedia.org. Yeast systems offer advantages such as scalability and the capacity for post-translational modifications, which are crucial for the proper folding and activity of complex proteins like EGF neb.com. Kluyveromyces lactis is one yeast species used, offering high culture densities and abundant recombinant protein production neb.com. This system can produce proteins intracellularly or secrete them using appropriate secretion signals, such as the K. lactis α-mating factor secretion domain neb.com. Yeast systems also provide access to eukaryotic protein folding and glycosylation machinery, distinguishing them from bacterial systems in this regard neb.com.
Bacterial Expression Systems (Escherichia coli)
Bacterial expression systems, particularly using Escherichia coli (E. coli), are also employed in the production of recombinant human EGF, including products known as this compound under different trade names wikipedia.orgthermofisher.comabyntek.com. E. coli is favored for its rapid growth rate, ease of culture, cost-effectiveness, and high expression levels, making it suitable for large-scale production abyntek.combiologicscorp.com. Daewoong Pharmaceutical, which produces Easyef (another trade name for rhEGF), utilizes E. coli for expression . While E. coli systems are efficient, a potential limitation for eukaryotic proteins like this compound is the lack of complex post-translational modifications and the potential for protein misfolding, leading to the formation of inclusion bodies biologicscorp.comresearchgate.net. Strategies like mild solubilization of inclusion bodies and subsequent refolding are employed to obtain bioactive protein from E. coli expression researchgate.net. Various E. coli expression systems and vectors are available, often incorporating strong promoters and selectable markers to optimize protein yield abyntek.com.
Fermentation Processes for Large-Scale Production
The fermentation process is a critical step in achieving large-scale production of this compound using microbial hosts like yeast and bacteria . This process involves maintaining carefully controlled conditions to optimize protein synthesis by the host organisms . Continuous monitoring and adjustment of parameters such as temperature, pH, and nutrient levels are essential for maximizing the yield of the recombinant protein . Industrial fermentation science focuses on analyzing microbial behavior in industrial environments to improve the efficiency of biomanufacturing and achieve high yield and production intensity fermentorchina.com. Preventing bacterial contamination and maintaining sterile conditions are crucial for successful industrial fermentation fermentorchina.com. After fermentation, the recombinant protein must be isolated and purified, often involving a series of chromatography steps to separate the desired protein from cellular components and contaminants biotechrep.ir.
Analytical Techniques for Molecular Characterization
Comprehensive molecular characterization of this compound is essential to confirm its identity, purity, structure, and activity. Advanced analytical techniques play a vital role in this process.
Mass Spectrometry in Protein Analysis
Mass spectrometry (MS) is a powerful tool used for the analysis of proteins, including this compound wikipedia.orgdrugtargetreview.com. MS measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample wikipedia.orgthermofisher.com. This technique is invaluable for accurate mass determination and characterization of proteins wikipedia.org. Applications in protein analysis include identifying proteins, determining post-translational modifications, and elucidating protein complexes wikipedia.orgdrugtargetreview.comthermofisher.com. For protein analysis by MS, proteins are typically ionized using methods like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) wikipedia.org. Proteins can be analyzed intact ("top-down" approach) or, more commonly, digested into peptides for analysis ("bottom-up" approach) wikipedia.orgnih.gov. Tandem mass spectrometry (MS/MS) is frequently used to generate fragmentation spectra for protein identification and sequencing wikipedia.orgnih.gov. MS analysis is crucial for confirming the molecular weight and verifying the identity of recombinant proteins like this compound drugtargetreview.commedkoo.com.
Computational Modeling for Ligand-Receptor Interactions
Computational modeling plays a significant role in understanding the complex interactions between ligands and their receptors, such as the interaction of epidermal growth factor (EGF), and by extension this compound, with the epidermal growth factor receptor (EGFR). These models can provide insights into the binding dynamics, receptor activation, and subsequent intracellular signaling cascades. Computational models of the EGFR system have been used to study aspects like receptor dimerization and the impact of ligand binding on intracellular routing. shvartsmanlab.complos.org Modeling has demonstrated that multiple affinity forms of the EGFR could not be explained solely by occupancy-induced dimerization, suggesting alternative mechanisms such as preformed dimers or ligand binding to monomeric receptors that subsequently dimerize. shvartsmanlab.com Furthermore, computational approaches have been employed to study the effects of different mechanisms, such as various forms of receptor degradation, on the behavior of the EGFR system. plos.org While specific computational modeling studies focused solely on this compound were not detailed in the retrieved information, the principles and methodologies applied to the broader EGFR system are directly relevant to understanding this compound's interactions at a molecular level. Computational modeling can also be used to study signal processing within ligand-receptor networks, demonstrating how coupling signaling with receptor trafficking can result in a versatile signal-processing unit capable of sensing absolute ligand levels, temporal changes, and ratios of multiple ligands. plos.org
Bioanalytical Methods for Quantification
Accurate and sensitive quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a key bioanalytical method for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
The development of a sensitive, selective, and validated ELISA method is crucial for determining this compound levels in various biological matrices. An ultrasensitive ELISA method for quantifying this compound in Sprague-Dawley rat serum and organs has been developed and validated. researchgate.netbwise.kr This method was developed according to general recommendations for immunoassays, ensuring its reliability for quantitative analysis. researchgate.netbwise.kr The validation process confirms the assay's suitability for the intended application, demonstrating its sensitivity and specificity for detecting this compound in complex biological samples. researchgate.netbwise.krtrungtamthuoc.com
Application in Tissue and Fluid Quantification (e.g., serum, organ homogenates)
The validated ultrasensitive ELISA method has been successfully applied to quantify this compound in biological fluids and tissue homogenates. Studies have utilized this method to determine this compound levels in Sprague-Dawley rat serum and various organs, including the liver and kidney, following administration. researchgate.netbwise.krtrungtamthuoc.com This application is vital for pharmacokinetic studies, allowing researchers to investigate the distribution profiles of this compound within the body. The ability to accurately quantify this compound in such diverse samples provides valuable data for understanding its behavior in vivo. researchgate.netbwise.kr
Innovative Delivery Systems for Preclinical Applications
Delivering growth factors like this compound effectively to target sites presents a significant challenge. Innovative delivery systems are being explored in preclinical research to enhance the stability, bioavailability, and sustained release of this compound, thereby improving therapeutic outcomes.
Silk Biomaterials for Sustained Release
Silk biomaterials have garnered interest as platforms for the sustained release of therapeutic agents, including growth factors. trungtamthuoc.comnih.govnih.govnih.gov Engineered silk materials offer a combination of biological and mechanical properties desirable for drug delivery applications. klis.bio Silk fibroin, the primary protein component of silk, is biocompatible and can promote cell proliferation, stimulating tissue regeneration. klis.biomdpi.com These biomaterials can be processed into various formats, such as films, sponges, or nanofibers, to control the release kinetics of incorporated drugs. nih.govnih.govmdpi.com Studies have demonstrated the potential of silk biomaterials to deliver growth factors for applications such as wound healing, showing enhanced wound closure and reduced scar tissue formation in preclinical models. nih.gov The sustained release capability of silk biomaterials can help maintain therapeutic concentrations of this compound at the target site over an extended period. nih.govnih.gov
Dextrin (B1630399) Conjugation for Enhanced Stability and Efficacy
The conjugation of therapeutic proteins and peptides to polymers like dextrin is a strategy employed to improve their physicochemical properties, including stability and bioavailability. Dextrin, a glucose polymer, can be degraded by enzymes such as amylase, allowing for potential controlled release of the conjugated molecule. nih.govrsc.org
Research involving the conjugation of epidermal growth factor (EGF), the basis of this compound, to dextrin has demonstrated promising results in enhancing stability and therapeutic efficacy. Dextrin conjugation has been shown to reduce the proteolytic degradation of EGF, which can be a significant challenge for protein therapeutics in biological environments. nih.gov This reduced degradation can lead to an increased half-life and improved wound healing capacity. nih.gov
Studies investigating dextrin-EGF conjugates have indicated their ability to support the expansion and differentiation of neural stem cells in vitro, leading to greater and more prolonged proliferation compared to unconjugated EGF. nih.gov The release of EGF from the dextrin conjugate can be controlled by the presence and concentration of amylase, demonstrating a mechanism for sustained delivery. nih.gov
Furthermore, in vivo studies using a diabetic mouse model with impaired wound healing have shown that topical application of dextrin-EGF significantly enhanced dermal wound healing. nih.gov The dextrin-EGF construct accelerated wound closure and the formation of granulated tissue at specific doses compared to unconjugated EGF. nih.gov While specific data tables for this compound-dextrin conjugates were not available in the search results, the findings from EGF conjugation studies highlight the potential of this methodology to improve the therapeutic profile of this compound by enhancing its stability and prolonging its activity at the target site.
Gelatin Hydrogel Contact Lenses for Ocular Delivery
Traditional methods of ocular drug delivery, such as eye drops, often suffer from low bioavailability due to rapid tear turnover and drainage. contactlensupdate.comarvojournals.org Contact lenses have emerged as promising platforms for sustained ocular drug delivery, offering the potential to increase the residence time of therapeutic agents on the ocular surface and improve drug penetration. contactlensupdate.comarvojournals.org Gelatin hydrogels, derived from collagen, are attractive materials for contact lenses due to their biocompatibility, biodegradability, and ability to absorb and release various substances. arvojournals.orgresearchgate.net
Research has explored the use of gelatin hydrogel contact lens composites as drug delivery systems for promoting corneal wound healing. Studies have successfully fabricated gelatin hydrogel/contact lens composites capable of sustained release of therapeutic compounds to the eye. contactlensupdate.comresearchgate.net For instance, investigations involving the delivery of rutin (B1680289), a compound with wound healing properties, using gelatin hydrogel contact lenses have shown sustained release over an extended period. contactlensupdate.comresearchgate.net
In vitro drug release studies have evidenced that rutin encapsulated within these composites could be released sustainedly for up to 14 days. nih.govcontactlensupdate.com Furthermore, in vivo studies in rabbits with corneal injuries demonstrated the efficacy of rutin-encapsulated gelatin hydrogel contact lenses in promoting wound healing. contactlensupdate.comnih.gov The corneal injury was observed to heal significantly faster in the groups treated with the rutin-loaded composites compared to control groups. contactlensupdate.comnih.gov
The following table summarizes representative data from a study on the effect of rutin-encapsulated gelatin hydrogel/contact lens composites on corneal wound healing in rabbits:
| Treatment Group | Healing Rate at 48 hours Post-operation (%) |
| Composite without Rutin (CL-0) | 87.0 ± 4.5 |
| Rutin-encapsulated Composite (CL-2) | 98.3 ± 0.7 |
Table 1: Effect of Rutin-Encapsulated Gelatin Hydrogel/Contact Lens Composites on Corneal Wound Healing in Rabbits contactlensupdate.comnih.gov
These findings highlight the potential of gelatin hydrogel contact lenses as a localized and sustained delivery system for therapeutic agents aimed at treating ocular conditions, including corneal injuries. While the specific application of this compound delivery using this technology requires further investigation, the demonstrated success with other therapeutic compounds like rutin suggests its potential as a viable method for enhancing the efficacy of this compound in ocular wound healing applications.
Comparative and Synergy Research
Comparison with Endogenous Human Epidermal Growth Factor (EGF)
Nepidermin is designed as a direct mimic of endogenous human EGF, a 53-amino acid polypeptide that is a critical regulator of cell growth, proliferation, and differentiation. nih.gov The primary mode of action for both recombinant and endogenous EGF is the binding to and activation of the Epidermal Growth Factor Receptor (EGFR) on the cell surface. nih.govphysiology.org This binding initiates a cascade of intracellular signaling, primarily through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are fundamental to cellular processes like proliferation, migration, and survival. nih.gov
While their fundamental biological activity is identical, the key distinctions lie in their origin, purity, and consistency. Endogenous EGF is produced naturally in various tissues and its availability is subject to physiological regulation. In contrast, this compound is produced in controlled laboratory settings using recombinant DNA technology, often in yeast expression systems, which allows for high-purity, standardized production. nih.gov This ensures a consistent and predictable biological potency, which is a significant advantage in therapeutic applications.
| Property | This compound (rhEGF) | Endogenous Human EGF |
|---|---|---|
| Source | Recombinant DNA technology (e.g., yeast) | Synthesized in various human tissues (e.g., salivary glands, kidneys) |
| Structure | Engineered to match the 53-amino acid sequence of human EGF | Naturally occurring 53-amino acid polypeptide |
| Bioactivity | Binds to and activates EGFR, stimulating downstream signaling pathways for cell proliferation and migration. nih.govphysiology.org | Binds to and activates EGFR, stimulating the same downstream signaling pathways. |
| Purity & Consistency | High purity and batch-to-batch consistency due to controlled manufacturing processes. | Concentration and availability are variable and subject to physiological control. |
Comparison with Other Recombinant Human EGF Products
This compound is one of several rhEGF products available for therapeutic use, with others including trade names like Heberprot-P and Regen-D. nih.govresearchgate.net While all these products are based on the human EGF sequence, they can differ significantly based on the specific manufacturing process. The choice of expression system (e.g., yeast vs. E. coli), purification techniques, and final formulation can impact the product's final characteristics, including its purity, stability, and biological potency. nih.gov
These variations have led to the adoption of a potency-adjusted measurement system using International Units (IU), as established by the World Health Organization. This allows for a more standardized comparison of bioactivity between different rhEGF products, rather than relying solely on mass concentration, which may not accurately reflect therapeutic efficacy. nih.gov
| Factor | Description of Variation | Impact on Product |
|---|---|---|
| Expression System | The host organism (e.g., yeast, bacteria) used to produce the recombinant protein. | Affects protein folding, post-translational modifications, and potential for immunogenicity. |
| Purity Level | The percentage of rhEGF relative to host cell proteins and other contaminants. | Higher purity is generally correlated with better performance and lower risk of adverse reactions. |
| Formulation | The final delivery form of the product (e.g., topical gel, injectable solution). nih.gov | Determines the stability, bioavailability, and method of application for the intended therapeutic use. |
| Potency Measurement | Bioactivity can be measured by mass (e.g., micrograms) or by a standardized bioassay (International Units). nih.gov | IU provides a more reliable measure for comparing the biological effectiveness of different rhEGF preparations. |
Synergistic Effects with Other Biological Agents (e.g., PDGF-BB)
Research into wound healing has shown that combining different growth factors can lead to synergistic effects, producing a more robust regenerative response than any single agent alone. A key example is the interaction between EGF and Platelet-Derived Growth Factor-BB (PDGF-BB). These two growth factors have complementary roles in the complex process of tissue repair.
This compound (acting as EGF) primarily stimulates the proliferation and migration of epithelial cells (keratinocytes), which is crucial for re-epithelialization, the process of covering the wound surface. troscriptions.com In contrast, PDGF-BB is a potent mitogen and chemoattractant for mesenchymal cells, such as fibroblasts and smooth muscle cells, which are responsible for rebuilding the dermal layer and forming granulation tissue. dermatologytimes.com
Studies in animal models have demonstrated that the combination of a fibroblast mitogen like PDGF-BB with an epithelial mitogen from the EGF family can synergistically accelerate wound closure. nih.gov The interaction is not merely additive but a complex modulation of cellular and molecular processes, enhancing both the speed and quality of tissue repair. dermatologytimes.com
| Agent | Primary Target Cells | Primary Function in Wound Healing | Observed Synergistic Outcome |
|---|---|---|---|
| This compound (EGF) | Epithelial cells (Keratinocytes) | Promotes re-epithelialization and wound surface closure. troscriptions.com | Accelerated wound closure and more robust granulation tissue formation compared to either agent alone. nih.gov |
| PDGF-BB | Mesenchymal cells (Fibroblasts, Smooth Muscle Cells) | Stimulates fibroblast proliferation, migration, and formation of the dermal matrix. dermatologytimes.com |
Interactions with Other Agents in Cellular Processes (e.g., Niacinamide, Adenosine (B11128) for skin regeneration in in vitro or preclinical models)
The regenerative processes stimulated by this compound can be further supported by other bioactive molecules that influence key cellular functions. Preclinical and in vitro models suggest potential interactions with agents like Niacinamide and Adenosine, which contribute to skin regeneration through distinct but complementary mechanisms.
Niacinamide , a form of vitamin B3, is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and DNA repair. prequelskin.com In the context of skin regeneration, Niacinamide supports the high energy demands of cell proliferation and protein synthesis initiated by this compound's activation of the EGFR pathway. Furthermore, it has been shown to increase the synthesis of dermal collagen by fibroblasts and possesses antioxidant and anti-inflammatory properties, creating a more favorable environment for tissue repair. prequelskin.comphysiology.org
Adenosine is a nucleoside that plays a significant role in tissue repair and inflammation modulation, primarily through the activation of its A2A receptors. nih.govjst.go.jp In wound healing, adenosine promotes angiogenesis (the formation of new blood vessels), stimulates collagen production by fibroblasts, and exerts anti-inflammatory effects. nih.govtroscriptions.comprequelskin.com Research in human keratinocytes has also shown that adenosine signaling can lead to the phosphorylation and activation of the EGFR, suggesting a potential for direct pathway interaction. The combined effect would be a multi-faceted approach where this compound drives epithelialization while adenosine enhances the underlying vascular and dermal repair.
| Agent | Primary Mechanism in Skin Regeneration | Potential Interaction with this compound (EGF) Pathway |
|---|---|---|
| Niacinamide | Acts as a precursor to NAD+, supporting cellular energy metabolism and DNA repair. Stimulates collagen synthesis. prequelskin.comphysiology.org | Provides metabolic support for the energy-intensive cellular proliferation and migration stimulated by this compound. |
| Adenosine | Promotes angiogenesis, stimulates collagen production, and modulates inflammation via A2A receptors. nih.govtroscriptions.com May also activate the EGFR. | Complements this compound's epithelial-focused action by enhancing dermal vascularization and matrix repair, potentially cross-activating the same receptor pathway. |
Broader Implications and Future Research Directions
Role in Fundamental Understanding of Tissue Regeneration and Repair
Nepidermin has been instrumental in elucidating the fundamental mechanisms of tissue regeneration and repair. As a potent mitogen, it stimulates the proliferation and differentiation of various cell types, a cornerstone of the healing process. patsnap.com Its primary mechanism of action involves binding to the epidermal growth factor receptor (EGFR), which triggers a cascade of intracellular signaling pathways crucial for tissue repair. patsnap.com
Key signaling pathways activated by this compound include:
Ras-Raf-MEK-ERK Pathway: This pathway is pivotal for cell proliferation and survival. patsnap.com
PI3K-Akt Pathway: This pathway plays a critical role in cell survival and metabolism. patsnap.com
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses. patsnap.com
The study of this compound has provided a deeper understanding of how these pathways are orchestrated to promote efficient tissue repair. Research has demonstrated that this compound not only accelerates re-epithelialization but also influences cellular migration, differentiation, and matrix remodeling. patsnap.com It modulates the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balance between the degradation and synthesis of the extracellular matrix, which is essential for proper tissue reconstruction. patsnap.com Furthermore, this compound promotes angiogenesis, the formation of new blood vessels, by stimulating the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF). patsnap.com This ensures that the healing tissue receives an adequate supply of oxygen and nutrients. patsnap.com
| Key Process | Cellular/Molecular Effect of this compound | Reference |
| Cell Proliferation & Survival | Activation of Ras-Raf-MEK-ERK and PI3K-Akt pathways | patsnap.com |
| Cell Migration & Differentiation | Stimulation of cellular movement and specialization | patsnap.com |
| Matrix Remodeling | Modulation of MMP and TIMP expression | patsnap.com |
| Angiogenesis | Promotion of VEGF release and new blood vessel formation | patsnap.com |
Potential in Regenerative Medicine Beyond Primary Applications
While this compound's primary application is in the treatment of skin wounds such as burns and ulcers, its potential extends to various other areas of regenerative medicine. patsnap.com The fundamental role of EGF in stimulating epithelial cell growth makes it a candidate for repairing other epithelial tissues throughout the body. patsnap.com
Ongoing research is exploring the use of this compound in:
Ophthalmology: For the treatment of corneal injuries, leveraging its ability to promote the regeneration of the corneal epithelium. patsnap.com
Gastroenterology: For healing gastrointestinal ulcers by stimulating the repair of the mucosal lining. patsnap.com
Stomatitis: Clinical trials have investigated its efficacy in treating stomatitis, or inflammation of the mouth and lips. springer.com
These explorations highlight the versatility of this compound as a regenerative agent and open up new avenues for its therapeutic application. The ability to promote tissue repair in such diverse contexts underscores the fundamental importance of the EGF signaling pathway in maintaining tissue integrity across different organ systems.
Exploration of Novel Therapeutic Targets and Mechanisms
The study of this compound and its interaction with the EGFR has spurred research into novel therapeutic targets and mechanisms. While the primary signaling cascades are well-established, scientists are investigating the broader network of molecular interactions influenced by EGFR activation. This includes identifying downstream effectors and crosstalk with other signaling pathways that could be targeted to enhance the regenerative process or to address pathological conditions where this pathway is dysregulated.
For instance, research into EGFR signaling has revealed its intricate connections with pathways involved in inflammation and fibrosis. patsnap.com This suggests that modulating specific nodes within the EGFR network could offer a more nuanced approach to promoting regeneration while minimizing scar formation. Furthermore, the development of advanced imaging techniques allows for the dynamic tracking of EGFR availability in response to ligand binding, providing valuable insights for optimizing therapeutic strategies.
Development of Next-Generation Recombinant Growth Factors
The development and clinical application of this compound have provided a crucial foundation for the creation of next-generation recombinant growth factors. g-biotec.com The experience gained from producing and formulating rhEGF has informed strategies for improving the stability, delivery, and efficacy of therapeutic proteins. g-biotec.com
Advancements in biotechnology are enabling the engineering of novel EGF variants with enhanced properties. These modifications aim to overcome some of the limitations of naturally occurring growth factors, such as their short half-life and susceptibility to degradation in the wound environment.
Current areas of development include:
Novel Delivery Systems: The creation of innovative delivery systems, such as hydrogels and nanoparticles, can protect the growth factor from degradation and ensure its sustained release at the site of injury.
Bioengineered Variants: Genetic engineering techniques are being used to create EGF variants with improved stability, higher affinity for the EGFR, or the ability to be conjugated to other molecules for targeted delivery.
Fusion Proteins: The production of recombinant EGF fused with other proteins, such as HaloTag, can facilitate purification and may enhance its biological activity. nih.gov
Alternative Production Systems: While E. coli and yeast are common hosts for producing recombinant proteins, research into plant-based expression systems offers the potential for more cost-effective and scalable production.
These advancements, built upon the knowledge gained from molecules like this compound, hold the promise of more effective and targeted regenerative therapies in the future.
常见问题
Q. What molecular mechanisms underlie Nepidermin’s biological activity, and how can researchers validate these in vitro?
this compound (recombinant human EGF) binds to the epidermal growth factor receptor (EGFR), activating downstream signaling pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation and wound healing . To validate this, researchers should employ dose-response assays (e.g., cell viability via MTT), receptor phosphorylation assays (Western blot), and siRNA-mediated EGFR knockdown to confirm specificity. Include negative controls (e.g., EGF-free formulations) to rule off-target effects .
Q. What experimental design considerations are critical for preclinical studies evaluating this compound’s efficacy in wound-healing models?
Key factors include:
- Dosage ranges : Align with clinically relevant concentrations (e.g., 0.1–10 µg/mL) .
- Model selection : Diabetic ulcer models (e.g., db/db mice) for chronic wounds or corneal injury models for ophthalmology .
- Endpoint metrics : Histological analysis of re-epithelialization, collagen deposition (Masson’s trichrome staining), and inflammatory markers (ELISA for IL-6/TNF-α) .
- Statistical power : Use a priori sample size calculations to ensure reproducibility .
Q. How can researchers address variability in this compound’s pharmacokinetic data across species?
Conduct interspecies comparative studies with parallel dosing regimens (e.g., subcutaneous vs. topical administration). Use LC-MS/MS to quantify serum EGF levels and compartmental modeling (e.g., non-linear mixed-effects models) to account for species-specific clearance rates .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings regarding this compound’s efficacy in chronic vs. acute wound healing?
Contradictions may arise from differences in wound microenvironment (e.g., pH, proteolytic activity). To resolve this:
- Subgroup analysis : Stratify data by wound type (e.g., burn vs. diabetic ulcer) .
- Mechanistic studies : Assess matrix metalloproteinase (MMP) activity in chronic wounds, which may degrade EGF .
- Meta-analysis : Pool data from systematic reviews using PRISMA guidelines to identify moderators of efficacy .
Q. What methodological strategies ensure robust detection of long-term adverse effects in clinical trials involving this compound?
- Extended follow-up : Monitor for hyperproliferative effects (e.g., fibrosis, neoplasia) via biannual imaging/biopsies in trial participants .
- Biomarker panels : Track serum EGFR ligands (e.g., TGF-α) and autoantibodies to EGF .
- Real-world data integration : Link trial data to cancer registries for longitudinal safety assessment .
Q. How can researchers optimize protocols for synthesizing and purifying recombinant this compound to minimize batch-to-batch variability?
- Quality control : Implement USP/EP guidelines for recombinant proteins, including SDS-PAGE (>95% purity), endotoxin testing (<0.1 EU/µg), and bioactivity assays (EC50 ≤ 1 ng/mL in cell proliferation assays) .
- Process analytics : Use HPLC-SEC for aggregate detection and circular dichroism to confirm structural integrity .
Q. What analytical frameworks are suitable for comparing this compound’s cost-effectiveness against alternative growth factors (e.g., PDGF)?
Apply decision-tree modeling with parameters:
- Clinical outcomes : Time to wound closure, recurrence rates.
- Cost metrics : Drug acquisition, hospitalization, and adverse event management.
- Sensitivity analysis : Vary efficacy assumptions (e.g., ±15% response rate) to assess robustness .
Methodological Resources
- Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables influencing this compound’s efficacy .
- Meta-Epidemiological Reporting : Follow PRISMA abstracts to structure systematic reviews, including subheadings for hypotheses, data sources, and limitations .
- Interdisciplinary Collaboration : Engage patient groups in trial design to identify pragmatic endpoints (e.g., pain reduction) and improve dissemination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
